molecular formula C16H19N3OS B6717761 N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide

N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide

Cat. No.: B6717761
M. Wt: 301.4 g/mol
InChI Key: ZGJISPCSAWZNMI-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with a cyclohexyl group, a methyl group, and a thiophene ring

Properties

IUPAC Name

N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-9-18-15(10-17-12)16(20)19(14-7-8-21-11-14)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJISPCSAWZNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C2CCCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with cyclohexylamine and thiophene-3-carboxylic acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of automated reactors, continuous flow systems, and alternative coupling agents that are more cost-effective or environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-5-methyl-N-thiophen-2-ylpyrazine-2-carboxamide: Similar structure but with a different substitution pattern on the thiophene ring.

    N-cyclohexyl-5-methyl-N-furan-3-ylpyrazine-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-cyclohexyl-5-methyl-N-thiophen-3-ylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring, in particular, can confer unique electronic properties that are beneficial for certain applications in material science and medicinal chemistry.

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